Aluminum chlorhydroxide

Description

Properties

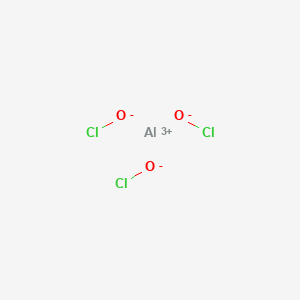

Molecular Formula |

AlCl3O3 |

|---|---|

Molecular Weight |

181.33 g/mol |

IUPAC Name |

aluminum;trihypochlorite |

InChI |

InChI=1S/Al.3ClO/c;3*1-2/q+3;3*-1 |

InChI Key |

WWHZEXDIQCJXSV-UHFFFAOYSA-N |

Canonical SMILES |

[O-]Cl.[O-]Cl.[O-]Cl.[Al+3] |

Synonyms |

aluminum chlorhydroxide aluminum oxychloride PAX-18 PAX-18 cpd Phosphonorm poly(aluminum hydroxy)chloride polyaluminium chloride polyaluminum chloride |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of polyaluminum chloride"

An In-depth Technical Guide to the Synthesis and Characterization of Polyaluminum Chloride

Polyaluminum chloride (PAC) is a highly efficient inorganic polymer coagulant extensively utilized in water and wastewater treatment processes.[1][2] Its superiority over traditional coagulants, such as aluminum sulfate (B86663) (alum), stems from its pre-polymerized nature, which results in higher charge density, better floc formation, reduced sludge volume, and effectiveness over a broader pH range.[1] This guide provides a comprehensive overview of the synthesis, characterization, and performance evaluation of PAC, tailored for researchers, scientists, and professionals in drug development and water treatment fields.

Synthesis of Polyaluminum Chloride

The synthesis of PAC involves the controlled hydrolysis and polymerization of aluminum chloride solutions. The final product's characteristics are heavily influenced by the aluminum source, the basification agent, and reaction conditions such as temperature, pH, and aging time.

Common Synthesis Methods

Several methods exist for PAC production, primarily differing in the raw aluminum-containing material used.

-

Aluminum Hydroxide (B78521) Method: This process involves reacting high-purity aluminum hydroxide powder with hydrochloric acid, followed by neutralization with a basification agent like calcium aluminate to increase the basicity.[1][3] This method is valued for its simple process control and the low level of impurities in the final product.[3]

-

Bauxite Acid Dissolution Method: Bauxite ore, which is rich in aluminum oxide, is dissolved in hydrochloric acid.[1][4] This is a cost-effective method for large-scale production, but the resulting PAC often contains impurities like iron, making it more suitable for industrial wastewater treatment rather than for drinking water.[1][4]

-

Metallic Aluminum Method: Various forms of waste aluminum, such as scrap, foil, or cables, serve as the aluminum source.[3] The aluminum is dissolved in hydrochloric acid to form aluminum chloride, which is then polymerized.[5][6][7] This approach promotes resource recycling.

-

Membrane Reactor Method: A novel technique that involves the slow permeation of a base (e.g., NaOH solution) through an ultrafiltration membrane into an aluminum chloride solution.[8] This controlled addition at the nano-scale favors the formation of the highly efficient Al13 species, resulting in a PAC product with superior flocculation performance.[8]

Experimental Protocol: Synthesis from Waste Aluminum Foil

This protocol details the synthesis of PAC using waste aluminum foil as the precursor, a method that is both economical and environmentally friendly.[5]

Materials:

-

Waste aluminum foil

-

Hydrochloric acid (HCl, 35%)

-

Sodium hydroxide (NaOH, 1 M)

-

Deionized (DI) water

Procedure:

-

Preparation of Aluminum Source: Take 10 grams of granular waste aluminum foil and wash it with hot DI water to remove impurities and dust. Dry the cleaned foil at 60 ± 10 °C.[5]

-

Hydrolysis: Add the dried aluminum foil to 100 mL of preheated HCl solution (35%) at 65 ± 5 °C under continuous stirring. The reaction is: 2Al + 6HCl + 12H₂O → 2AlCl₃·6H₂O + 3H₂.[5]

-

Polymerization:

-

Increase the reaction temperature of the aluminum chloride solution to 75 ± 5 °C with vigorous stirring (500 rpm) for 20 minutes.[5]

-

Slowly add 1 M NaOH solution dropwise to the alumina (B75360) solution until the pH reaches 9 ± 0.5. This corresponds to an OH/Al molar ratio of approximately 2, stimulating the formation of PAC as a white gel.[5]

-

-

Aging and Drying:

-

Storage: Store the dried PAC powder in a sealed glass bottle until use.[5]

// Nodes RawMaterial [label="Raw Aluminum\nSource", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidDigestion [label="Acid Digestion\n(e.g., HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; AlCl3 [label="Aluminum Chloride\nSolution (AlCl3)", fillcolor="#FFFFFF", fontcolor="#202124"]; Polymerization [label="Polymerization\n(Base Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PAC_Gel [label="PAC Gel\nFormation", fillcolor="#FFFFFF", fontcolor="#202124"]; Aging [label="Aging\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Separation &\nWashing", fillcolor="#FFFFFF", fontcolor="#202124"]; Drying [label="Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="PAC Powder", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RawMaterial -> AcidDigestion [label="Step 1"]; AcidDigestion -> AlCl3 [label="Step 2"]; AlCl3 -> Polymerization [label="Step 3"]; Polymerization -> PAC_Gel [label="Step 4"]; PAC_Gel -> Aging [label="Step 5"]; Aging -> Separation [label="Step 6"]; Separation -> Drying [label="Step 7"]; Drying -> FinalProduct [label="Step 8"]; }

Caption: General workflow for the synthesis of Polyaluminum Chloride (PAC).

Summary of Synthesis Parameters

The properties of the synthesized PAC are highly dependent on the reaction conditions. Key parameters from various studies are summarized below.

| Parameter | Value Range | Source Precursor | Reference |

| HCl Concentration | 18% - 35% | Aluminum Factory Waste, Waste Aluminum Foil | [5][9] |

| Reaction Temperature | 65 - 110 °C | Waste Al Foil, Bauxite, Al(OH)₃ | [1][4][5] |

| Reaction Time | 15 min - 3 hours | Aluminum Factory Waste, Bauxite | [4][9] |

| Basification Agent | NaOH, Ca(AlO₂)₂, CaCO₃ | Waste Al Foil, Al(OH)₃, Bauxite | [1][4][5] |

| OH/Al Molar Ratio | ~2.0 | Waste Aluminum Foil | [5] |

| Final pH | 5.0 - 9.0 | Aluminum Factory Waste, Waste Al Foil | [5][9] |

Characterization of Polyaluminum Chloride

Characterization of PAC is crucial to determine its chemical structure, morphology, thermal stability, and the distribution of aluminum species, all of which dictate its performance as a coagulant.

// Central Node PAC [label="Synthesized PAC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Characterization Techniques XRD [label="XRD\n(Crystallinity, Structure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FTIR\n(Functional Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SEM [label="SEM\n(Surface Morphology)", fillcolor="#FBBC05", fontcolor="#202124"]; TGA [label="TGA\n(Thermal Stability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zeta [label="Zeta Potential\n(Surface Charge)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DLS [label="DLS\n(Particle Size)", fillcolor="#FBBC05", fontcolor="#202124"]; Ferron [label="Ferron Test\n(Al Species Distribution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PAC -> XRD; PAC -> FTIR; PAC -> SEM; PAC -> TGA; PAC -> Zeta; PAC -> DLS; PAC -> Ferron; }

Caption: Key techniques for the characterization of Polyaluminum Chloride.

Key Characterization Techniques

-

X-ray Diffraction (XRD): This technique is used to analyze the crystal structure. PAC is typically amorphous, but XRD can identify specific polynuclear structures, such as the Keggin-type ε-Al13, which is known to be a highly effective coagulation species.[5][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present in the PAC molecule. Characteristic peaks can be attributed to the bending and stretching vibrations of Al-OH and Al-O-Al bonds, providing insight into the degree of polymerization.[2][5][11]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and texture of the PAC powder.[5]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the PAC by measuring its mass change as a function of temperature. Studies have shown PAC to be stable up to approximately 278 °C.[5][12]

-

Zeta Potential Analysis: This measurement is critical for understanding the coagulation mechanism. It quantifies the surface charge of the PAC flocs in solution. PAC works by neutralizing the negative charges of colloids in water, and the zeta potential changes with pH and coagulant dosage.[5][13]

-

Dynamic Light Scattering (DLS): DLS is employed to determine the particle size distribution of the PAC in a solution.[5]

-

Ferron Test (Colorimetric Speciation): This is a spectrophotometric method used to quantify the distribution of different aluminum species: monomeric (Ala), polymeric (Alb), and colloidal or precipitated Al (Alc).[14] The Alb species, particularly Al13, are considered the most efficient for coagulation.[15]

Experimental Protocols for Key Characterization Techniques

X-ray Diffraction (XRD) Protocol:

-

Sample Preparation: A small amount of the dried PAC powder is finely ground and mounted onto a sample holder.

-

Instrumentation: An X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å) is typically used.[5]

-

Data Acquisition: The sample is scanned over a 2θ range, for example, from 0° to 80°, at room temperature.[5]

-

Analysis: The resulting diffraction pattern is analyzed. Amorphous materials will show broad humps, while crystalline phases would exhibit sharp peaks. The presence of the Keggin structure can be inferred from specific diffraction features.[5][10]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

-

Sample Preparation: The PAC powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Data Acquisition: The spectrum is recorded over a wavenumber range, typically from 4000 to 400 cm⁻¹.[5]

-

Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations to identify functional groups like Al-OH.[11][16]

Zeta Potential Measurement Protocol:

-

Sample Preparation: A suspension of PAC is prepared in water at a specific concentration and pH.

-

Instrumentation: A Zeta Potential analyzer (e.g., Zetasizer Nano-ZS) is used.[5]

-

Measurement: The instrument measures the electrophoretic mobility of the particles in the suspension under an applied electric field, which is then converted to zeta potential.

-

Analysis: The zeta potential is typically measured as a function of pH to determine the isoelectric point (the pH at which the net charge is zero) and to understand the charge neutralization capacity of the coagulant.[5][13]

Performance Evaluation: Coagulation Efficiency

The primary application of PAC is as a coagulant in water treatment. Its performance is evaluated by its ability to remove turbidity (suspended solids) and dissolved organic matter.

// Nodes PAC [label="PAC\n[Aln(OH)m]x+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Colloids [label="Colloidal Particles\n(Negative Charge)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Charge\nNeutralization", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Microflocs [label="Microflocs\n(Destabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Bridging [label="Sweep Flocculation\n(Bridging)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Macroflocs [label="Macroflocs\n(Settleable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Settling [label="Sedimentation", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ClearWater [label="Clarified Water", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PAC -> Neutralization; Colloids -> Neutralization; Neutralization -> Microflocs; Microflocs -> Bridging; Bridging -> Macroflocs; Macroflocs -> Settling; Settling -> ClearWater; }

Caption: Coagulation mechanism of PAC in water treatment.

The Jar Test

The standard laboratory procedure for determining the optimal conditions for coagulation is the jar test. This test simulates the coagulation and flocculation processes in a full-scale water treatment plant.[5]

Experimental Protocol: Jar Test (ASTM D-2035)

-

Water Sample Preparation: Prepare a set of beakers (typically 1 L) with the water sample to be treated (e.g., synthetic turbid water or real wastewater).[5]

-

Coagulant Dosing: While stirring, add varying dosages of the synthesized PAC to each beaker.[5]

-

Rapid Mix: Subject the samples to a period of rapid mixing at a high speed (e.g., 120-280 rpm) for a short duration (e.g., 1-2 minutes). This ensures the rapid dispersion of the coagulant.[5][17]

-

Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 25-80 rpm) for a longer period (e.g., 20-30 minutes). This promotes the formation of flocs by bringing the destabilized particles into contact.[5][17]

-

Settling: Turn off the stirrer and allow the flocs to settle under quiescent conditions for a specified time (e.g., 30 minutes).[5]

-

Analysis: Collect supernatant from each beaker and measure the residual turbidity, pH, and concentration of dissolved organic carbon (DOC) to determine the optimal PAC dose and operating conditions.[5]

Summary of Performance Data

The effectiveness of PAC is influenced by several factors, including pH, dosage, and mixing conditions.

| Parameter | Optimal Value/Range | Water Type | Reference |

| pH | 6.0 - 8.0 | Synthetic & Real Wastewater | [5][17] |

| PAC Dosage | 15 - 25 mg/L | Petroleum Wastewater, Raw Water | [5][17] |

| Rapid Mix Speed/Time | 150 - 280 rpm / 2 min | Raw Water, Petroleum Wastewater | [5][17] |

| Slow Mix Speed/Time | 25 - 80 rpm / 30 min | Raw Water, Petroleum Wastewater | [5][17] |

| Settling Time | 30 minutes | Petroleum Wastewater | [5] |

| Turbidity Removal | >75% - 99.85% | Petroleum Wastewater, Synthetic Water | [5][18] |

| DOC Removal | ~49% - 69% | Petroleum Wastewater | [5] |

Polyaluminum chloride is a versatile and highly effective coagulant whose performance is intricately linked to its synthesis conditions and resulting chemical characteristics. A thorough understanding of the synthesis parameters allows for the production of PAC with tailored properties, such as a high concentration of the desirable Al13 species. Comprehensive characterization using techniques like XRD, FTIR, and zeta potential analysis is essential for correlating the material's properties with its coagulation efficiency. The standardized jar test remains the definitive method for optimizing PAC application in specific water treatment scenarios, ensuring maximal removal of contaminants with minimal chemical dosage. This guide provides the foundational knowledge and protocols for researchers and professionals to synthesize, analyze, and apply PAC effectively.

References

- 1. hxinmaterial.com [hxinmaterial.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyaluminum Chloride Manufacturing Technique | Polyaluminium Chloride [s3.amazonaws.com]

- 4. CN103738991A - Polyaluminium chloride preparation method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ppjp.ulm.ac.id [ppjp.ulm.ac.id]

- 7. ppjp.ulm.ac.id [ppjp.ulm.ac.id]

- 8. A novel method to synthesize polyaluminum chloride with a membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Poly-Aluminum Chloride (PAC) from Aluminum Factory Waste for Water Treatment Applications | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jeeng.net [jeeng.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iwaponline.com [iwaponline.com]

- 18. journals.razi.ac.ir [journals.razi.ac.ir]

An In-depth Technical Guide on the Mechanism of Action of Aluminum Chlorohydrate in Water Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum Chlorohydrate (ACH) is a high-performance inorganic polymer coagulant extensively utilized in water and wastewater treatment processes.[1][2] It belongs to the family of polyaluminum chloride (PAC) salts, distinguished by a high aluminum content and high basicity.[3] Its general chemical formula is often represented as AlnCl(3n-m)(OH)m or Al2(OH)5Cl.[1][3][4] Unlike traditional coagulants such as aluminum sulfate (B86663) (alum) or ferric chloride, ACH is composed of pre-polymerized, stable polynuclear aluminum complexes.[4][5] This unique structure confers a high cationic charge density, making it exceptionally effective at destabilizing and removing suspended solids, colloidal particles, organic matter, and other contaminants from water.[3][4][6] Its efficacy across a wide pH range, reduced impact on water alkalinity, and ability to form dense, rapidly settling flocs make it a preferred choice in modern water purification.[1][3][7]

Core Mechanism of Action

The efficacy of ACH in water treatment is rooted in a multi-stage process involving rapid hydrolysis, polymerization, and two primary coagulation mechanisms: charge neutralization and sweep flocculation .[4][8]

Hydrolysis and Polymerization

When introduced into water, ACH, which already exists as a complex mixture of positively charged polynuclear aluminum species, undergoes further hydrolysis and dynamic rearrangement.[3][9] The pre-polymerized nature of ACH means it contains stable, high-molecular-weight aluminum clusters, most notably the Al13 polycation ([AlO4·Al12(OH)24(H2O)12]7+).[1][3][5] These large, highly charged species are central to its superior performance compared to simpler aluminum salts that must first hydrolyze and polymerize in the water, a process heavily dependent on local conditions.[4][5] The high degree of hydroxylation in ACH means its application produces far less acid, thereby minimizing pH depression and the need for alkalinity adjustment.[3][6]

Coagulation and Flocculation

The overall process can be broken down into distinct stages:

-

Coagulation (Destabilization): This initial, rapid phase involves the destabilization of contaminants. Most suspended and colloidal particles in natural water sources (e.g., clays, silts, organic molecules) carry a negative surface charge, which causes them to repel each other and remain in suspension.[4][10][11] ACH initiates coagulation through two main pathways:

-

Charge Neutralization: The highly positive-charged polynuclear aluminum species, such as Al13, are strongly attracted to the negatively charged contaminants.[5][11] They adsorb onto the particle surfaces, neutralizing the negative charge and collapsing the electrostatic repulsion barrier, which allows the particles to aggregate through van der Waals forces.[4][11] This is the predominant mechanism at lower ACH dosages.[8]

-

Sweep Flocculation (Enmeshment): At higher dosages, ACH hydrolyzes to form amorphous, gelatinous precipitates of aluminum hydroxide (B78521) (Al(OH)3).[4][5][11] These precipitates act as a "net," physically entrapping and sweeping colloidal particles, impurities, and even bacteria as they settle out of the water.[2][4][5] This mechanism is particularly effective for treating water with high turbidity.[5]

-

-

Flocculation: Following coagulation, a period of gentle, slow mixing is employed.[10] This stage promotes collisions between the destabilized microflocs, encouraging them to aggregate into larger, denser, and more stable macroflocs.[10][12] The polymeric nature of ACH can also contribute to "adsorption and bridging," where polymer chains attach to multiple particles, linking them together to build stronger flocs.[5][11]

-

Sedimentation: The resulting macroflocs are significantly larger and denser than the original contaminant particles.[1] In the final stage, these flocs settle out of the water via gravity, a process that can be followed by filtration to remove any remaining suspended material.[9]

Caption: Mechanism of Action for Aluminum Chlorohydrate (ACH) in Water Treatment.

Quantitative Performance Data

The performance of ACH is influenced by raw water characteristics such as turbidity, pH, temperature, and alkalinity.[3] The following table summarizes key operational parameters and reported efficiencies.

| Parameter | Value / Range | Source | Notes |

| Optimal pH Range | 5.0 - 9.0 | [3][7] | ACH is effective over a broader pH range than alum and typically does not require pH correction.[3] |

| Optimal pH (Specific) | 6.5 - 7.6 | [7] | This range represents the point of minimum solubility for aluminum hydroxide, enhancing sweep flocculation. |

| Typical Dosage | 3 - 100 mg/L | [3] | Dosage is highly dependent on raw water quality, particularly turbidity and dissolved organic carbon. |

| Turbidity Removal | Can reduce to < 0.1 NTU | [1] | Demonstrates high efficiency in clarification, producing very clear finished water. |

| Sludge Reduction | Reduces chemical sludge by up to 50% | [1] | Compared to traditional coagulants, ACH is more efficient, requiring lower doses and thus producing less sludge. |

| Alkalinity Impact | Minimal impact on pH and alkalinity | [1][3] | The high basicity of ACH means it consumes less of the water's natural alkalinity. |

Experimental Protocols

The standard method for evaluating and optimizing the dosage of coagulants like ACH in a laboratory setting is the Jar Test . This procedure simulates the coagulation, flocculation, and sedimentation processes of a full-scale water treatment plant.

Jar Test Protocol for ACH Evaluation

-

Raw Water Characterization:

-

Collect a representative sample of the raw water to be treated.

-

Measure and record initial water quality parameters: turbidity (NTU), pH, alkalinity (mg/L as CaCO3), and temperature (°C).

-

-

Apparatus Setup:

-

Use a standard multi-paddle jar testing apparatus with at least six beakers (typically 1-2 liters).

-

Fill each beaker with an equal volume of the raw water sample.

-

-

Coagulant Dosing:

-

Prepare a stock solution of ACH of a known concentration (e.g., 1 g/L).

-

While the paddles are off, add a progressively increasing dose of the ACH stock solution to each beaker. One beaker should be kept as a control with no coagulant added.

-

-

Rapid Mix (Coagulation):

-

Immediately begin rapid mixing at a high speed (e.g., 100-300 RPM) for a short duration (e.g., 1-3 minutes).

-

This step ensures the rapid and complete dispersion of ACH throughout the water to facilitate particle destabilization.

-

-

Slow Mix (Flocculation):

-

Reduce the mixing speed to a slow rate (e.g., 20-70 RPM) for a longer period (e.g., 15-30 minutes).

-

This gentle agitation promotes contact between destabilized particles, allowing them to build into larger, visible flocs.

-

-

Sedimentation:

-

Stop the mixers completely and allow the flocs to settle undisturbed for a set period (e.g., 30 minutes).

-

Observe the floc characteristics (size, density) and settling rate in each beaker.

-

-

Analysis of Treated Water:

-

Carefully draw a sample of the supernatant (clarified water) from the top of each beaker, avoiding disturbance of the settled sludge.

-

Measure the final turbidity, pH, and residual aluminum for each dose. Analytical techniques for aluminum include Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma (ICP) methods for high accuracy.[13]

-

-

Determination of Optimal Dose:

-

The optimal ACH dose is the one that achieves the desired level of turbidity removal (e.g., meeting regulatory standards) most cost-effectively, while also considering the impact on pH and minimizing residual aluminum in the treated water.

-

Caption: Standard Experimental Workflow for Evaluating ACH Efficacy Using a Jar Test.

Conclusion

Aluminum Chlorohydrate operates as a superior coagulant through a sophisticated mechanism involving pre-polymerized cationic aluminum species that efficiently neutralize and enmesh contaminants. Its primary actions of charge neutralization and sweep flocculation lead to the formation of dense, fast-settling flocs, resulting in high-quality clarified water.[1][4] Key advantages over traditional coagulants include its effectiveness over a broad pH range, minimal impact on alkalinity, reduced sludge production, and strong performance even in cold water conditions.[1][3] Understanding these mechanisms and employing systematic evaluation protocols like the Jar Test are critical for optimizing its application in achieving specific water quality objectives.

References

- 1. Aluminium Chlorohydrate in Water Treatment - Dia-Chemical [dia-chemical.com]

- 2. Aluminum Chlorohydrate Water Treatment, Aluminum Chlorohydrate Coagulant [cnwwtp.com]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. nbinno.com [nbinno.com]

- 5. hxinmaterial.com [hxinmaterial.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Page loading... [wap.guidechem.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Aluminum Chlorohydrate Hydrate Role in Water Treatment and More [palvifze.com]

- 10. News - What does PAC do in water treatment? [yuncangchemical.com]

- 11. What is the mechanism of action of Polyaluminium Chloride Granular in flocculation? - Blog [jianhengchem.com]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Process of Aluminum Chlorohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of aluminum chlorohydrate (ACH). It delves into the intricate mechanisms of polycation formation, the critical factors influencing speciation, and detailed experimental protocols for characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with or encounter aluminum-containing compounds.

Introduction to Aluminum Chlorohydrate and its Hydrolysis

Aluminum chlorohydrate (ACH) is a complex inorganic polymer with the general formula AlₙCl(₃ₙ₋ₘ)(OH)ₘ. It is widely utilized in various applications, including as an active ingredient in antiperspirants, a coagulant in water purification, and in various industrial processes.[1][2] The efficacy of ACH in these applications is intrinsically linked to its hydrolysis process in aqueous solutions, which leads to the formation of a diverse range of polycationic aluminum species.[3] Understanding and controlling this hydrolysis is paramount for optimizing product performance and ensuring safety and stability.

When dissolved in water, aluminum chlorohydrate undergoes a series of hydrolysis and polymerization reactions. This process is initiated by the hydration of the aluminum ions, followed by deprotonation of the coordinated water molecules to form various monomeric and polymeric hydroxoaluminum complexes.[4][5] The resulting species vary significantly in size, charge, and structure, with the most prominent being the Keggin-ion-like [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) and the larger [Al₃₀O₈(OH)₅₆(H₂O)₂₄]¹⁸⁺ (Al₃₀) polycations.[6][7] The distribution of these species is highly dependent on factors such as pH, concentration, temperature, and the presence of other ions.[8][9][10]

The Hydrolysis Pathway of Aluminum Chlorohydrate

The hydrolysis of aluminum chlorohydrate is a complex, multi-step process. The initial step involves the dissolution of ACH in water, leading to the formation of the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺. This ion then undergoes successive deprotonation steps, forming monomeric species such as [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺.[4] These reactive monomers serve as building blocks for the formation of larger, more complex polycations through olation (formation of OH-bridges) and oxolation (formation of O-bridges).

The formation of the Al₁₃ polycation is a key step in the polymerization process. This species possesses a central tetrahedral Al atom surrounded by 12 octahedral Al atoms, forming a cage-like structure.[6][11] Further polymerization and rearrangement can lead to the formation of the even larger Al₃₀ polycation.[12] The relative abundance of these and other polymeric species dictates the chemical and physical properties of the ACH solution.

References

- 1. Potentiometric/turbidometric titration of antiperspirant actives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 3. researchgate.net [researchgate.net]

- 4. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Aluminum Chlorohydrate Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum chlorohydrate (ACH) is a complex inorganic polymer widely utilized in pharmaceutical and cosmetic applications, primarily as an active ingredient in antiperspirants. Its efficacy is intrinsically linked to its chemical structure, which is dominated by a variety of polymeric aluminum polycations. This technical guide provides a comprehensive overview of the chemical structure of ACH polymers, detailing their formation, primary species, and the analytical techniques employed for their characterization. Detailed experimental protocols for key analytical methods are provided, alongside a quantitative summary of species distribution. Furthermore, this guide employs Graphviz visualizations to elucidate the complex polymerization pathways and experimental workflows, offering a clear and concise reference for researchers and professionals in the field.

Introduction

Aluminum chlorohydrate refers to a group of water-soluble, specific aluminum salts with the general formula AlₙCl(₃ₙ₋ₘ)(OH)ₘ.[1] Unlike simple aluminum salts, ACH consists of complex polymeric structures that are formed through the hydrolysis and polymerization of aluminum ions in an aqueous solution.[2] The degree of polymerization and the distribution of different polymeric species are critical factors that determine the physicochemical properties and, consequently, the functional performance of ACH, for instance, in antiperspirant formulations.[3] A thorough understanding of the chemical structure of these polymers is therefore essential for product development, quality control, and regulatory compliance.

The Polymeric Structure of Aluminum Chlorohydrate

The hydrolysis of Al³⁺ ions in aqueous solution leads to the formation of a range of monomeric and polymeric hydroxoaluminum species. The distribution of these species is highly dependent on factors such as the OH/Al molar ratio (basicity), pH, total aluminum concentration, temperature, and aging time.[2]

The Keggin-Ion Structure: The Core of ACH Polymers

The most significant and well-characterized polymeric species within ACH is the Keggin-ion polycation, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ , often abbreviated as Al₁₃ .[3][4] This complex has a spherical structure with a central aluminum atom in a tetrahedral coordination (AlO₄), surrounded by twelve aluminum atoms in octahedral coordination (AlO₆).[3][4] The +7 charge of the Al₁₃ polycation is distributed across its surface, and it is counterbalanced by chloride ions in the ACH solution.[3]

Larger Polymeric Species: The Al₃₀ Polycation

Further polymerization or aggregation of Al₁₃ units can lead to the formation of larger polycations. Among these, the Al₃₀ polycation ([(Al₃₀O₈(OH)₅₆(H₂O)₂₄)]¹⁸⁺) is a notable species.[5] The Al₃₀ structure is understood to be formed from two Al₁₃ Keggin units linked together.[5] The presence and relative abundance of Al₃₀ and other larger polymers can significantly influence the properties of the ACH solution.

Models of Polymerization

Two primary models have been proposed to describe the hydrolysis and polymerization of aluminum salts:

-

The "Core-links" Model: This model suggests the formation of transient polymeric species through the linking of simple aluminum monomers and oligomers. It is often used to describe polymerization under conditions of spontaneous hydrolysis at near-neutral pH.[2]

-

The "Cage-like" Model: This model emphasizes the formation of stable, cage-like structures, with the Al₁₃ Keggin ion being the primary example. This model is more applicable to the conditions under which ACH is typically synthesized, involving controlled partial hydrolysis.[2]

Recent perspectives suggest a "Continuous" model that unifies the "Core-links" and "Cage-like" models, proposing a progression from simple species to more complex, stable cage-like structures under specific reaction conditions.[6]

Figure 1. Simplified representation of aluminum hydrolysis and polymerization pathways.

Quantitative Data on Aluminum Species Distribution

The relative abundance of different aluminum species in ACH is crucial for its performance. The Al-Ferron colorimetric assay is a widely used method to operationally classify these species into three fractions based on their reaction kinetics with the Ferron reagent:

-

Alₐ: Monomeric and small oligomeric aluminum species that react rapidly with Ferron.

-

Alₑ: Polymeric aluminum species, including Al₁₃, which react at an intermediate rate.

-

Alₑ: Colloidal or precipitated aluminum species that react very slowly or not at all.

The distribution of these species is highly dependent on the basicity (OH/Al molar ratio) and the total aluminum concentration (Alₜ).

| Basicity (OH/Al Ratio) | Total Al (Alₜ) (mol/L) | Alₐ (%) | Alₑ (%) | Alₑ (%) | Reference |

| 1.5 | ~0.2 | Varies | High | Low | [7] |

| 2.0 | ~0.2 | Varies | High | Varies | [7] |

| Varies | 0.1 - 1.5 | Varies | Predominantly Al₁₃ | Varies | [2] |

Note: The exact percentages can vary significantly based on specific synthesis conditions and aging.

Size Exclusion Chromatography (SEC) provides another quantitative measure of the polymer distribution. For certain applications, a high ratio of specific polymer sizes is desirable.

| SEC Peak Ratio | Desired Value | Application | Reference |

| Peak 3 : Peak 4 | > 10:1 | Antiperspirants | [8] |

Experimental Protocols for Characterization

A multi-analytical approach is necessary for the comprehensive characterization of ACH polymers.

Figure 2. Experimental workflow for the characterization of ACH polymers.

Potentiometric Titration for Basicity Determination

Objective: To determine the OH/Al molar ratio (basicity) of the ACH solution.

Principle: The ACH solution is titrated with a strong acid (e.g., HCl) to neutralize the hydroxyl groups. The equivalence point is determined from the inflection point of the titration curve (pH vs. volume of titrant).

Apparatus:

-

pH meter with a combination glass electrode

-

Automatic titrator or burette

-

Stirrer and stir bar

-

Beaker

Reagents:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Accurately weigh a known amount of the ACH sample into a beaker.

-

Dilute with a known volume of deionized water.

-

Immerse the pH electrode and a stir bar in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The first or second derivative of the curve can be used for a more accurate determination of the endpoint.

-

Calculate the basicity (as a percentage) using the following formula: Basicity (%) = [(V_e \times M_{HCl}) / (W_{sample} \times (%Al/100) / 26.98)] \times (2/3) \times 100 where V_e is the equivalence volume of HCl, M_{HCl} is the molarity of HCl, W_{sample} is the weight of the sample, and %Al is the percent aluminum in the sample.

²⁷Al NMR Spectroscopy for Structural Characterization

Objective: To identify the coordination environment of aluminum atoms and to quantify the relative amounts of different species, particularly the Al₁₃ polycation.

Principle: ²⁷Al is a quadrupolar nucleus, and its NMR chemical shift is sensitive to its coordination environment. Tetrahedrally coordinated aluminum (like the central Al in Al₁₃) resonates at a distinct chemical shift (around 62.5 ppm) compared to octahedrally coordinated aluminum (around 0 ppm).[9][10]

Apparatus:

-

High-field NMR spectrometer

-

NMR tubes

Reagents:

-

D₂O for locking

-

ACH sample

Procedure:

-

Dissolve a known concentration of the ACH sample in D₂O.

-

Acquire the ²⁷Al NMR spectrum. Typical parameters include a 90° pulse, a short relaxation delay, and a sufficient number of scans for a good signal-to-noise ratio.

-

Process the spectrum (Fourier transform, phasing, and baseline correction).

-

Integrate the signals corresponding to the tetrahedral Al (around 62.5 ppm) and the octahedral Al (around 0 ppm).

-

The relative amount of Al₁₃ can be estimated from the ratio of the integrated areas, taking into account the stoichiometry (1 tetrahedral Al per 12 octahedral Al in Al₁₃). For quantitative analysis, careful calibration and consideration of relaxation effects are necessary.

Size Exclusion Chromatography (SEC) for Polymer Distribution

Objective: To separate the different polymeric species based on their hydrodynamic volume and to determine their relative distribution.

Principle: The ACH solution is passed through a column packed with a porous stationary phase. Larger polymers are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time.

Apparatus:

-

HPLC system with a refractive index (RI) detector

-

SEC column (e.g., Waters Protein-Pak™ 125)[8]

-

Injector

Reagents:

-

Mobile phase: Typically an aqueous solution of a salt and acid to maintain ionic strength and pH, and to minimize interactions with the stationary phase (e.g., 0.1% w/v potassium nitrate (B79036) with 0.055% w/v nitric acid).[8]

-

ACH sample, filtered through a 0.45 µm filter.

Procedure:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).[8]

-

Inject a known volume of the filtered ACH sample (e.g., 20 µL).[8]

-

Record the chromatogram.

-

Identify and integrate the peaks corresponding to different polymer sizes (often labeled as Peak 1, 2, 3, 4, etc.).

-

The relative percentage of each peak area corresponds to the relative abundance of that polymer size fraction.

Al-Ferron Colorimetric Assay for Speciation

Objective: To quantify the distribution of aluminum into monomeric (Alₐ), polymeric (Alₑ), and colloidal (Alₑ) species.

Principle: The Ferron (8-hydroxy-7-iodo-5-quinoline-sulfonic acid) reagent forms a colored complex with aluminum. The rate of complex formation varies for different aluminum species. By measuring the absorbance at specific time intervals, the different fractions can be quantified.

Apparatus:

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Stopwatch

Reagents:

-

Ferron reagent solution

-

Acetate buffer solution

-

Hydroxylamine hydrochloride solution (to reduce Fe³⁺ interference)

-

ACH sample

Procedure:

-

Prepare a series of dilutions of the ACH sample.

-

To a known volume of the diluted sample, add the Ferron reagent and buffer solution.

-

Start the stopwatch immediately upon addition of the reagent.

-

Measure the absorbance at a specific wavelength (e.g., 370 nm) at timed intervals (e.g., 1 minute, 30 minutes, 2 hours, 24 hours).

-

The absorbance at the earliest time point (e.g., 1 minute) corresponds to Alₐ.

-

The increase in absorbance over a longer period (e.g., up to 2 hours) corresponds to Alₑ.

-

The remaining aluminum, which reacts very slowly or is unreactive, is considered Alₑ. This is often calculated by subtracting (Alₐ + Alₑ) from the total aluminum concentration, which can be determined after acid digestion of the sample.

Conclusion

The chemical structure of aluminum chlorohydrate is complex, primarily consisting of the Al₁₃ Keggin-ion and larger polycations like Al₃₀. The distribution of these polymeric species is a critical determinant of the material's properties and is influenced by the synthesis conditions, particularly the basicity. A combination of analytical techniques, including potentiometric titration, ²⁷Al NMR, SEC, and the Al-Ferron assay, is essential for a comprehensive characterization of these polymers. The detailed protocols and visualizations provided in this guide offer a robust framework for researchers and professionals working with aluminum chlorohydrate, facilitating a deeper understanding and more effective utilization of this important class of inorganic polymers.

References

- 1. Volume 54 No 2 page 1 [library.scconline.org]

- 2. researchgate.net [researchgate.net]

- 3. Aluminum chlorohydrate I: Structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Distribution of aluminum species and the characteristics of structure of poly-aluminum-chloride-sulfate(PACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Assay of three kinds of aluminum fractions (Al(a), Al(b) and Al(c)) in polynuclear aluminum solutions by Al-Ferron timed spectrophotometry and demarcation of their time limits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2015016853A1 - Aluminum chlorohydrate salts exhibiting high size exclusion chromatography peak 3 - Google Patents [patents.google.com]

- 9. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Al13 and Al30 Oligomers in Aluminum Chlorohydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum chlorohydrate (ACH) is a complex inorganic polymer widely utilized in water treatment, as an antiperspirant, and in various industrial processes. Its efficacy is largely attributed to the presence of specific polycationic aluminum oligomers, primarily the ε-Keggin ion, Al₁₃ ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺), and its larger counterpart, Al₃₀ ([Al₂O₈Al₂₈(OH)₅₆(H₂O)₂₆]¹⁸⁺). Understanding the formation, structure, and equilibrium of these species is critical for optimizing the performance of ACH-based products and for elucidating their mechanisms of action in biological and chemical systems. This guide provides a comprehensive technical overview of Al₁₃ and Al₃₀ oligomers, detailing their structural characteristics, the key parameters governing their formation, and standardized protocols for their quantification and characterization.

Introduction to Al₁₃ and Al₃₀ Oligomers

The hydrolysis of aqueous Al³⁺ ions leads to the formation of a variety of polynuclear hydroxy-aluminum species. Among these, the Al₁₃ and Al₃₀ oligomers are of significant interest due to their high charge, relatively stable structures, and distinct chemical properties.

-

The Al₁₃ Oligomer: This species is a Keggin-type polycation with a central tetrahedrally coordinated aluminum atom (AlO₄) surrounded by 12 octahedrally coordinated aluminum atoms (AlO₆).[1][2] This structure, often denoted as ε-Al₁₃, is a metastable intermediate in the hydrolysis of aluminum salts.[3]

-

The Al₃₀ Oligomer: This larger polycation is structurally more complex and can be conceptualized as being formed from two δ-Al₁₃ units linked by a belt of four additional aluminum octahedra.[3] Al₃₀ is generally more stable than Al₁₃, particularly in acidic solutions and at elevated temperatures.[4] The conversion from Al₁₃ to Al₃₀ is an important transformation that influences the overall properties of ACH solutions.[3][5]

The relative abundance of these oligomers in an ACH solution is highly dependent on the synthesis conditions, including the OH/Al molar ratio (basicity), temperature, total aluminum concentration, and aging time.[5][6]

Quantitative Data on Al₁₃ and Al₃₀ Distribution

The speciation of aluminum in ACH solutions is a critical factor in their application. The distribution between monomeric Al, Al₁₃, Al₃₀, and other polymeric species is heavily influenced by synthesis parameters. The following tables summarize quantitative data from studies utilizing ²⁷Al NMR spectroscopy to characterize these solutions.

Table 1: Influence of Basicity (OH/Al Ratio) on Aluminum Speciation

| Basicity (OH/Al) | Al species | Relative Percentage (%) | Temperature (°C) | Reference |

| 1.0 | Al monomers | Dominant | Thermal Treatment | [1] |

| 2.0 | Al₁₃ | ~40% | Thermal Treatment | [1] |

| 2.0 | Al₃₀ | ~15% | Thermal Treatment | [1] |

| 2.5 | Al₁₃ | ~20% | Thermal Treatment | [1] |

| 2.5 | Al₃₀ | ~30% | Thermal Treatment | [1] |

| 2.4 | Al₁₃ | Main Species | 60 | [2] |

Table 2: Influence of Total Aluminum Concentration (CAlT) on Al₁₃ to Al₃₀ Conversion

| CAlT (mol·L⁻¹) | Al₁₃ Content | Al₃₀ Content | Conditions | Reference |

| > 0.2 | Tends to decrease | Tends to increase | 80°C, Optimal Basicity | [5] |

| > 0.75 | Decreases rapidly | Becomes dominant species | 80°C, Optimal Basicity | [5] |

| < 0.5 | Can exceed 80% | Low | Optimal Basicity | [5] |

Table 3: Stability of Al₁₃ and Al₃₀ as a Function of pH

| Oligomer | Stable pH Range | Behavior outside range | Reference |

| Al₁₃ | < 5.9 | Deprotonates and polymerizes | [4] |

| Al₃₀ | 4.6 - 5.75 (loses one proton) | Further deprotonation and polymerization | [4] |

Experimental Protocols

Accurate characterization of Al₁₃ and Al₃₀ requires robust analytical methods. The following sections detail the synthesis of Al₁₃/Al₃₀-rich solutions and the primary techniques for their quantification.

Synthesis of Al₁₃ and Al₃₀-Rich Polyaluminum Chloride (PAC) Solutions

Objective: To prepare PAC solutions with a high abundance of either Al₁₃ or Al₃₀.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Three-necked glass reactor with a condenser

-

Thermostatic water bath

-

Peristaltic pump

-

Magnetic stirrer

Procedure for Al₁₃-Rich Solution: [2][5]

-

Prepare an AlCl₃ solution of the desired total aluminum concentration (e.g., 0.5 mol·L⁻¹).

-

Place the AlCl₃ solution in the three-necked reactor and heat to 60-80°C using the thermostatic bath while stirring.

-

Prepare a NaOH solution of a concentration calculated to achieve a final OH/Al molar ratio (basicity) of approximately 2.4.

-

Slowly add the NaOH solution to the heated AlCl₃ solution at a constant rate using a peristaltic pump.

-

After the addition is complete, allow the solution to age at the reaction temperature for a specified period (e.g., 24 hours) with continuous stirring.

-

Cool the solution to room temperature. The resulting solution will have a high concentration of the Al₁₃ oligomer.

Procedure for Al₃₀-Rich Solution: [2][6]

-

Prepare an Al₁₃-rich solution as described above.

-

Transfer the Al₁₃-rich solution to a sealed reactor.

-

Heat the solution to a higher temperature, typically in the range of 95-125°C, for several hours. The conversion of Al₁₃ to Al₃₀ is accelerated at higher temperatures.[3] The presence of monomeric aluminum species is also crucial for this conversion.[3]

-

Monitor the conversion process using ²⁷Al NMR spectroscopy until the desired Al₃₀ concentration is achieved.

-

Cool the solution to room temperature.

Quantification by ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantitatively determine the distribution of different aluminum species in the ACH solution.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

NMR tubes.

-

D₂O for locking (optional, as experiments can be run without a lock).[7]

Procedure:

-

Sample Preparation: Dilute the ACH sample with deionized water to an appropriate concentration. A small amount of D₂O can be added for field frequency locking if required.

-

Spectrometer Setup:

-

Tune the probe to the ²⁷Al frequency (e.g., 104.2 MHz on a 400 MHz spectrometer).

-

Set the spectral width to cover the expected chemical shift range for Al species (approximately -20 to 100 ppm).

-

Reference the chemical shift scale to an external standard of aqueous Al(NO₃)₃ or AlCl₃ (0 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-pulse ²⁷Al NMR spectrum.

-

Typical acquisition parameters may include a 30° pulse angle and a short relaxation delay (e.g., 1-2 seconds) to ensure all species are adequately quantified.[7]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

It is crucial to account for and potentially subtract the broad background signal that can arise from the aluminum in the NMR probe and glass tube.[7]

-

-

Data Processing and Analysis:

-

Apply a baseline correction to the acquired spectrum.

-

Identify the resonance peaks corresponding to different Al species:

-

Integrate the area of each characteristic peak. The relative percentage of each species can be calculated from the integrated areas, taking into account the stoichiometry (the Al₁₃ peak represents 1 of 13 Al atoms, and the Al₃₀ peak represents 2 of 30 Al atoms).

-

Speciation by Timed Ferron Assay

Objective: To differentiate aluminum species based on their reaction kinetics with the colorimetric reagent Ferron (8-hydroxy-7-iodo-5-quinolinesulfonic acid).

Principle: The method operationally defines three fractions of aluminum:

-

Alₐ: Monomeric and small oligomeric species that react rapidly with Ferron (typically within 1 minute).

-

Alₑ: Polymeric species, primarily Al₁₃, which react at an intermediate rate (e.g., up to 120 minutes).

-

Al₋: Very large colloidal or precipitated aluminum species that react very slowly or not at all.

Materials:

-

Ferron reagent solution (containing Ferron, acetate (B1210297) buffer, and hydroxylamine).

-

UV-Vis spectrophotometer.

-

Cuvettes.

-

Stopwatch.

-

Reagent Preparation: Prepare the Ferron reagent solution according to established methods. Note that simplified or modified Ferron solutions may be used.[8]

-

Sample Preparation: Dilute the ACH sample to fall within the linear range of the spectrophotometer's calibration curve.

-

Kinetic Measurement:

-

Pipette the diluted sample into a cuvette.

-

Add the Ferron reagent to the cuvette, start the stopwatch immediately, and mix quickly.

-

Place the cuvette in the spectrophotometer and measure the absorbance at a fixed wavelength (e.g., 370 nm) at regular time intervals (e.g., every minute for the first 5 minutes, then every 10-20 minutes up to 2 hours or until the absorbance stabilizes).

-

-

Data Analysis:

-

Plot absorbance versus time.

-

The absorbance at time zero (extrapolated) or a very short time (e.g., 1 minute) corresponds to the Alₐ fraction.

-

The increase in absorbance from the initial reading to the plateau (e.g., at 120 minutes) corresponds to the Alₑ fraction.

-

The total aluminum concentration can be determined independently (e.g., by ICP-OES or after acid digestion). The Al₋ fraction is then calculated by difference: Al₋ = Altotal - Alₐ - Alₑ.

-

For a more precise determination, the kinetic data can be fitted to pseudo-first-order reaction models to distinguish between different polymeric species.[9][10]

-

Visualizing Key Processes and Structures

The following diagrams, generated using the DOT language, illustrate the structures and relationships discussed in this guide.

Caption: Schematic representation of the ε-Al₁₃ Keggin structure.

Caption: Conceptual diagram of the Al₃₀ structure.

Caption: Workflow for the synthesis of Al₁₃ and Al₃₀ solutions.

Caption: Experimental workflow for ACH characterization.

Conclusion

The Al₁₃ and Al₃₀ oligomers are the primary active polymeric species in aluminum chlorohydrate solutions. Their relative concentrations, governed by synthesis parameters such as basicity, temperature, and aging, dictate the functional properties of the final product. For researchers and professionals in fields ranging from materials science to drug development, a thorough understanding and precise control over this speciation are paramount. The standardized analytical protocols provided herein, namely ²⁷Al NMR spectroscopy and the timed Ferron assay, offer robust methods for the quantitative characterization of these critical aluminum oligomers, enabling informed development and optimization of ACH-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iwaponline.com [iwaponline.com]

- 10. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Polyaluminum Chloride from Industrial Waste

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaluminum chloride (PAC) is a highly efficient coagulant widely used in water and wastewater treatment.[1][2][3] Its effectiveness stems from its polymeric structure and high charge density, which allows for the rapid destabilization and aggregation of pollutants.[3] Traditionally, PAC is produced from raw materials like aluminum hydroxide (B78521), bauxite, or aluminum chloride.[4][5] However, there is growing interest in synthesizing PAC from industrial wastes, which not only provides a cost-effective alternative but also addresses environmental concerns related to waste disposal.[5] This guide provides a comprehensive overview of the preparation of PAC from various industrial wastes, detailing experimental protocols, and presenting quantitative data for comparison.

Raw Materials from Industrial Waste

A variety of aluminum-rich industrial wastes can be utilized as raw materials for PAC synthesis. These include, but are not limited to:

-

Aluminum Ash, Dross, and Slag: These are byproducts of the aluminum industry and contain significant amounts of aluminum and aluminum oxide.[4][6] Secondary aluminum dross, for instance, contains approximately 40-60 wt% alumina (B75360).[6]

-

Red Mud: A major waste product from the Bayer process of alumina production, red mud is rich in aluminum and iron compounds.[7][8]

-

Fly Ash and Coal Gangue: These are residues from coal combustion and mining, respectively, and can contain considerable amounts of alumina.[4][9]

-

Spent Aluminum Chloride: A waste product from various chemical processes, it can be directly utilized in PAC production.[10]

-

Waste Aluminum Foil and Cans: These consumer wastes provide a readily available and low-cost source of aluminum.[11][12]

-

Aluminum Cable Waste: This type of electronic waste is another potential source of aluminum for PAC synthesis.[13]

General Preparation Methodologies

The synthesis of PAC from industrial waste generally involves two main steps: the extraction of aluminum from the waste material and the subsequent polymerization to form PAC. The common methods employed are the acid method and the alkali method.

Acid Method

The acid method involves leaching the aluminum from the industrial waste using an acid, typically hydrochloric acid (HCl).[4] The resulting aluminum chloride (AlCl₃) solution is then partially neutralized with an alkali to induce polymerization.

Workflow for the Acid Method:

Caption: General workflow for the acid-based synthesis of PAC from industrial waste.

Alkali Method

In the alkali method, the waste material is first treated with a strong base, such as sodium hydroxide (NaOH), to form a sodium aluminate solution.[4][14] This solution is then neutralized with an acid to produce PAC.[4]

Workflow for the Alkali Method:

Caption: General workflow for the alkali-based synthesis of PAC from industrial waste.

Detailed Experimental Protocols

This section provides detailed methodologies for PAC synthesis from specific industrial wastes.

Preparation of PAC from Aluminum Factory Waste[15]

-

Materials: Aluminum factory waste (slag), Hydrochloric acid (HCl, 18%), Sodium hydroxide (NaOH, 6M).

-

Protocol:

-

AlCl₃ Formation: React the aluminum slag with 18% HCl at 70°C for 15 minutes.

-

Filtration: Filter the mixture to remove any unreacted solids.

-

Polymerization: Add 6M NaOH to the AlCl₃ solution at 25°C, adjusting the pH to 5.

-

Reaction: Allow the reaction to proceed for 30 minutes to form PAC.

-

Preparation of PAC from Waste Aluminum Foil[11]

-

Materials: Waste aluminum foil, Hydrochloric acid (HCl, 35%), Sodium hydroxide (NaOH, 1M).

-

Protocol:

-

Pre-treatment: Wash 10g of granular aluminum foil with hot deionized water and dry at 60 ± 10°C.

-

Hydrolysis: Hydrolyze the dried foil with 100 mL of preheated HCl (35%) at 65 ± 5°C with continuous stirring. The reaction is: 2Al + 6HCl + 12H₂O → 2AlCl₃·6H₂O + 3H₂.

-

Temperature Increase: Increase the temperature of the aluminum chloride solution to 75 ± 5°C with vigorous stirring (500 rpm) for 20 minutes.

-

Polymerization: Add 1M NaOH solution dropwise to the mixture to reach a pH of 9 ± 0.5, achieving an OH/Al molar ratio of 2. This stimulates the formation of PAC as a white gel.

-

Preparation of Polyaluminum Ferric Chloride (PAFC) from Red Mud[16]

-

Materials: Red mud, Hydrochloric acid (HCl).

-

Protocol:

-

Leaching: Extract Aluminum (Al) and Iron (Fe) from the red mud using HCl.

-

Parameter Adjustment: Adjust the pH of the leaching solution, the molar ratio of Al/Fe, and the polymerization temperature.

-

Optimization: The optimal conditions for flocculation performance were found to be a polymerization pH of 2.5, an Al/Fe molar ratio of 8, and a polymerization temperature of 70°C.

-

Quantitative Data Summary

The efficiency of PAC synthesis and its performance as a coagulant can be quantified. The following tables summarize key data from various studies.

Table 1: PAC Synthesis Conditions and Product Characteristics

| Industrial Waste Source | Leaching Agent | Polymerization Agent | Reaction Temperature (°C) | Reaction Time | Final PAC Al₂O₃ Content (%) | Reference |

| Aluminum Factory Waste | 18% HCl | 6M NaOH | 70 (Leaching), 25 (Polymerization) | 15 min (Leaching), 30 min (Polymerization) | ~13 | [15] |

| Waste Aluminum Foil | 35% HCl | 1M NaOH | 65-75 | 20 min (post-hydrolysis) | Not specified | [11] |

| Red Mud (for PAFC) | HCl | - | 70 | Not specified | Not specified | [16] |

| Aluminum-containing waste residue | 20-25% HCl | Calcium aluminate powder | 90-120 | 3-5 hours | >10 | [17][18] |

Table 2: Coagulation Performance of PAC Derived from Industrial Waste

| Industrial Waste Source | Wastewater Type | Pollutant | Initial Concentration | Final Concentration | Removal Efficiency (%) | Reference |

| Aluminum Factory Waste | Surface Water | Turbidity | 13 NTU | 1.8 NTU | ~86 | [15] |

| Waste Aluminum Foil | Petroleum Wastewater | Non-settleable Solids (NSS) | Not specified | Not specified | >98 | [11][19] |

| Waste Aluminum Foil | Petroleum Wastewater | Dissolved Organic Carbon (DOC) | Not specified | Not specified | ~69 | [11][19] |

| Red Mud (PAFC) | Aged Landfill Leachate | Chemical Oxygen Demand (COD) | Not specified | Not specified | 72.2 | [16] |

| Sewage Wastewater | Sewage | Turbidity | Not specified | Not specified | 90 | [20] |

| Sewage Wastewater | Sewage | Total Suspended Solids (TSS) | Not specified | Not specified | 85 | [20] |

| Sewage Wastewater | Sewage | Biochemical Oxygen Demand (BOD) | Not specified | Not specified | 80 | [20] |

| Sewage Wastewater | Sewage | Chemical Oxygen Demand (COD) | Not specified | Not specified | 91 | [20] |

Signaling Pathways and Logical Relationships

The effectiveness of PAC as a coagulant is primarily due to its ability to neutralize the surface charges of colloidal particles in water, leading to their aggregation into larger flocs that can be easily removed.

Logical Relationship of Coagulation-Flocculation Process:

References

- 1. News - How PAC Improves Industrial Water Treatment Efficiency [yuncangchemical.com]

- 2. yuanyualumina.com [yuanyualumina.com]

- 3. nbinno.com [nbinno.com]

- 4. Polyaluminum Chloride Manufacturing Technique | Polyaluminium Chloride [s3.amazonaws.com]

- 5. hxinmaterial.com [hxinmaterial.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Wastewater Treatment of Polymeric Aluminum Chloride from Coal Gangue | Scientific.Net [scientific.net]

- 10. cpcb.nic.in [cpcb.nic.in]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ppjp.ulm.ac.id [ppjp.ulm.ac.id]

- 14. Page loading... [wap.guidechem.com]

- 15. Synthesis and Characterization of Poly-Aluminum Chloride (PAC) from Aluminum Factory Waste for Water Treatment Applications | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 16. researchgate.net [researchgate.net]

- 17. CN102070170B - Method for producing polyaluminium chloride - Google Patents [patents.google.com]

- 18. CN105417563A - Method for preparing poly-aluminum chloride from waste aluminum salt liquid discharged in production process of essence and flavor - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. ir.uitm.edu.my [ir.uitm.edu.my]

Determining the Basicity of Polyaluminum Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the basicity of polyaluminum chloride (PAC), a critical parameter influencing its performance as a coagulant in water treatment and other applications. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents data in a clear, comparative format.

Introduction to Polyaluminum Chloride and Basicity

Polyaluminum chloride (PAC) is a pre-hydrolyzed aluminum-based coagulant with the general chemical formula Aln(OH)mCl(3n-m).[1] Its effectiveness in flocculation is significantly dependent on its basicity, which reflects the degree of acid neutralization and the extent of polymerization of the aluminum species.[2][3] Basicity is a crucial quality parameter, with typical commercial PAC products having basicity values ranging from 40% to 90%.[4] A higher basicity generally indicates a higher degree of polymerization and can lead to better coagulation performance, though excessive basicity may cause precipitation and reduce the stability of the PAC solution.[4]

Basicity (B) is most commonly expressed as the molar ratio of hydroxyl ions (OH⁻) to aluminum ions (Al³⁺) in the PAC molecule, presented as a percentage:

B (%) = (m / 3n) * 100 [1]

This guide will focus on the two primary analytical methods for determining the basicity of PAC: the acid-base titration method and the potentiometric titration method.

Chemical Principles of Basicity Determination

The determination of PAC basicity relies on the principles of acid-base chemistry. The hydroxyl groups (OH⁻) within the PAC structure impart its basic character. By quantifying the amount of these hydroxyl groups relative to the aluminum content, the basicity can be calculated.

The primary method involves a back-titration technique. A known excess of a strong acid is added to the PAC sample to neutralize all the hydroxyl groups. The remaining unreacted acid is then titrated with a standard solution of a strong base. The difference between the initial amount of acid added and the amount that reacted with the base gives the amount of acid that was consumed by the hydroxyl groups in the PAC sample. To prevent the interference of aluminum ions during the titration, a complexing agent such as potassium fluoride (B91410) is added to form stable fluoro-aluminum complexes.

Experimental Protocols for Basicity Determination

Acid-Base Titration Method (ANSI/AWWA B408 Standard Method)

This method is a widely accepted standard for determining the basicity of liquid PAC.

Experimental Workflow:

Reagents and Their Preparation:

| Reagent | Concentration/Preparation |

| Standard Hydrochloric Acid (HCl) | 0.1 N, accurately standardized |

| Standard Sodium Hydroxide (NaOH) | 0.1 N, accurately standardized |

| Potassium Fluoride (KF) Solution | 10% (w/v) in deionized water |

| Phenolphthalein Indicator | 1% in 95% ethanol |

| Deionized Water | --- |

Detailed Methodology:

-

Sample Preparation: Accurately weigh a quantity of the PAC sample into a 250 mL Erlenmeyer flask. The sample size should be chosen based on the expected basicity to ensure a reasonable titrant volume.

-

Acid Addition: Add a known excess volume of standard 0.1 N HCl solution to the flask. Ensure the volume is sufficient to completely neutralize the basicity of the PAC.

-

Complexation: Add 10 mL of 10% potassium fluoride solution to the flask to complex the aluminum ions.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

-

Titration: Titrate the solution with standard 0.1 N NaOH solution until the first permanent pink color appears. Record the volume of NaOH used.

-

Blank Determination: Perform a blank titration by following the same procedure but without the PAC sample.

Calculation of Basicity:

The basicity (B) as a percentage is calculated using the following formula:

B (%) = [((Vb - Vs) × N × 17.01) / (W × 10)]

Where:

-

Vb = Volume of NaOH solution used for the blank titration (mL)

-

Vs = Volume of NaOH solution used for the sample titration (mL)

-

N = Normality of the standard NaOH solution (eq/L)

-

17.01 = Equivalent weight of OH⁻ (g/eq)

-

W = Weight of the PAC sample (g)

Example Titration Data for Different PAC Basicities:

| PAC Type | Expected Basicity (%) | Sample Weight (g) | Volume of 0.1 N HCl added (mL) | Volume of 0.1 N NaOH for Blank (mL) | Volume of 0.1 N NaOH for Sample (mL) | Calculated Basicity (%) |

| Low Basicity | 10 - 30 | 2.0 | 25.0 | 25.1 | 19.5 | 23.8 |

| Medium Basicity | 40 - 60 | 1.0 | 25.0 | 25.1 | 12.3 | 54.4 |

| High Basicity | 70 - 90 | 0.5 | 25.0 | 25.1 | 7.8 | 88.5 |

Potentiometric Titration Method

Potentiometric titration offers a more automated and objective method for endpoint determination, eliminating the subjective nature of color indicators.

Experimental Workflow:

Reagents and Equipment:

-

Same reagents as the acid-base titration method.

-

Potentiometric titrator equipped with a pH electrode and a stirrer.

Detailed Methodology:

-

Instrument Setup: Set up the potentiometric titrator according to the manufacturer's instructions. Calibrate the pH electrode using standard buffer solutions.

-

Sample Preparation: Prepare the sample in the same manner as for the acid-base titration method (weighing the sample, adding excess standard HCl, and adding potassium fluoride solution).

-

Titration: Immerse the pH electrode and the titrant delivery tube into the sample solution. Start the titration with standard 0.1 N NaOH solution, and record the pH or millivolt readings as a function of the added titrant volume. The titrator can be programmed to automatically detect the endpoint.

-

Endpoint Determination: The equivalence point is determined from the titration curve, typically by identifying the point of maximum inflection (the steepest point of the curve) or by calculating the first or second derivative of the curve.

-

Calculation: The volume of NaOH at the equivalence point is used in the same formula as the acid-base titration method to calculate the basicity.

Factors Influencing Basicity and its Determination

The basicity of PAC is influenced by several factors during its manufacturing process. Understanding these factors is crucial for producing PAC with the desired characteristics.

Logical Relationship of Factors Influencing PAC Basicity:

Chemical Hydrolysis of Aluminum and Formation of Polyaluminum Species

The basicity of PAC is intrinsically linked to the hydrolysis and polymerization of aluminum ions in an aqueous solution. When aluminum salts are dissolved in water, the hydrated aluminum ion, [Al(H₂O)₆]³⁺, undergoes hydrolysis, releasing protons and forming various hydroxylated aluminum species. The controlled addition of a base during PAC manufacturing promotes the formation of polymeric aluminum complexes.

Simplified Hydrolysis and Polymerization Pathway:

Conclusion

The determination of basicity is a fundamental aspect of quality control for polyaluminum chloride. The acid-base titration method, as standardized by organizations like ANSI/AWWA, provides a reliable and widely used approach. The potentiometric titration method offers an alternative with enhanced objectivity. A thorough understanding of the experimental protocols and the underlying chemical principles is essential for researchers and professionals working with PAC to ensure its optimal performance in various applications. The degree of basicity directly impacts the speciation of aluminum, which in turn governs the coagulation and flocculation efficiency.

References

A Technical Guide to the Long-Term Stability of Aluminum Chlorohydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aluminum Chlorohydrate (ACH)

Aluminum chlorohydrate is a complex inorganic salt with the general formula AlₙCl(₃ₙ₋ₘ)(OH)ₘ. It exists in aqueous solutions as a dynamic mixture of polynuclear aluminum species.[1] The most prominent of these is the polycation [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃, which possesses a Keggin-like structure.[2] The high positive charge and polymeric nature of these species make ACH an effective coagulant in water purification and a key active ingredient in antiperspirants.[3][4] The long-term stability of ACH solutions is paramount to ensure product efficacy, safety, and shelf-life. Instability can lead to changes in pH, the formation of aluminum hydroxide (B78521) precipitates (gelation), and a shift in the distribution of aluminum species, all of which can negatively impact performance.

Factors Influencing the Stability of ACH Solutions

The stability of aluminum chlorohydrate solutions is a complex interplay of several factors:

-

pH: The pH of the solution is a critical determinant of aluminum speciation. At acidic pH values (below 4.5), monomeric aluminum species such as [Al(H₂O)₆]³⁺ are predominant. As the pH increases, hydrolysis and polymerization occur, leading to the formation of various polyaluminum species, including the desirable Al₁₃. Further increases in pH can lead to the precipitation of amorphous aluminum hydroxide, Al(OH)₃.[5] Maintaining the pH within the optimal range of approximately 3.5 to 4.5 is crucial for the stability of ACH solutions.[6]

-

Temperature: Elevated temperatures can accelerate the hydrolysis and polymerization reactions, potentially leading to faster degradation of the desired aluminum species and the formation of larger, less effective polymers or precipitates. Conversely, very low temperatures can also affect stability, though this is less commonly a concern for storage. One study on a related compound, aluminum chloride hexahydrate, demonstrated good stability at both 25°C and 40°C over a six-month period.[7]

-

Concentration: The concentration of the ACH solution can influence the equilibrium between different aluminum species. Highly concentrated solutions may be more prone to precipitation or gelation over time.

-

Presence of Other Ions: The presence of other anions and cations in the formulation can impact the stability of ACH by interacting with the polyaluminum complexes.

Degradation Pathways and Mechanisms

The primary degradation pathway for aluminum chlorohydrate solutions involves the continued hydrolysis and polymerization of the aluminum species, ultimately leading to the formation of insoluble aluminum hydroxide. This process can be visualized as a progression from smaller, more soluble species to larger, less soluble polymers and finally to a solid precipitate.

The general trend of hydrolysis and polymerization can be represented as follows:

[Al(H₂O)₆]³⁺ ⇌ [Al(OH)(H₂O)₅]²⁺ + H⁺ ⇌ ... ⇌ Al₁₃ ⇌ Larger Polymers ⇌ Al(OH)₃ (s)

This process is driven by changes in pH and temperature over time. As the solution ages, there can be a slow increase in pH due to interactions with the container or atmospheric CO₂, which can further drive the equilibrium towards the formation of aluminum hydroxide.

Quantitative Stability Data

Comprehensive, long-term quantitative stability data for aluminum chlorohydrate solutions is scarce in publicly available literature. However, to illustrate the type of data generated during a stability study, the following table summarizes the findings from a six-month study on a closely related compound, an 18.09 w/v% aqueous solution of aluminum (III) chloride hexahydrate.[7] It is important to note that while this provides a useful reference, the stability profile of ACH may differ.

Table 1: Stability Data for 18.09 w/v% Aluminum (III) Chloride Hexahydrate Solution[7]

| Time (Months) | Storage Condition | pH | Appearance | Microbial Growth |

| 0 | - | 1.9 | Clear Solution | Not specified |

| 6 | 25°C | No significant fluctuation | No significant change | Not observed |

| 6 | 40°C | No significant fluctuation | No significant change | Not observed |

Data adapted from a study on aluminum (III) chloride hexahydrate, not aluminum chlorohydrate.[7]

Experimental Protocols for Stability Assessment

A robust stability testing program for aluminum chlorohydrate solutions should monitor key physical and chemical parameters over time.

pH Measurement

Principle: The pH of the ACH solution is a critical indicator of its stability. A significant change in pH can signal the progression of hydrolysis reactions.

Methodology:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Allow the ACH solution sample to equilibrate to room temperature.

-

Immerse the calibrated pH electrode in the sample and record the stable pH reading.

-

Rinse the electrode with deionized water and blot dry before and after each measurement.

Turbidity Measurement